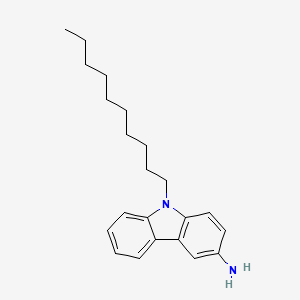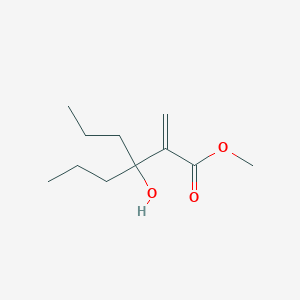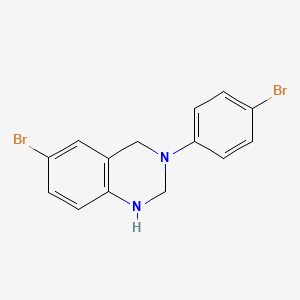![molecular formula C14H19NS B14302356 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine CAS No. 113541-81-4](/img/structure/B14302356.png)
1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a phenylsulfanyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities . The phenylsulfanyl group adds unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine typically involves the reaction of pyrrolidine with a phenylsulfanyl-substituted but-1-ene precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic substitution with the phenylsulfanyl-substituted but-1-ene .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, generally involves large-scale reactions in continuous flow reactors. The use of catalysts such as cobalt and nickel oxides supported on alumina is common to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the but-1-ene moiety can be reduced to form the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparación Con Compuestos Similares
Pyrrolidine: A parent compound with a simple five-membered ring structure.
Phenylsulfanyl-substituted compounds: Compounds with similar phenylsulfanyl groups but different core structures.
Pyrrole: An aromatic analog of pyrrolidine with different chemical properties.
Uniqueness: 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine is unique due to the combination of the pyrrolidine ring and the phenylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
113541-81-4 |
|---|---|
Fórmula molecular |
C14H19NS |
Peso molecular |
233.37 g/mol |
Nombre IUPAC |
1-(4-phenylsulfanylbut-1-enyl)pyrrolidine |
InChI |
InChI=1S/C14H19NS/c1-2-8-14(9-3-1)16-13-7-6-12-15-10-4-5-11-15/h1-3,6,8-9,12H,4-5,7,10-11,13H2 |
Clave InChI |
ZHUFBDNJOSMDAR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C=CCCSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


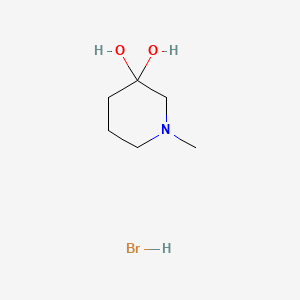
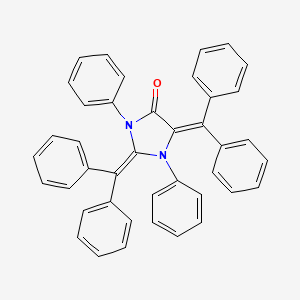
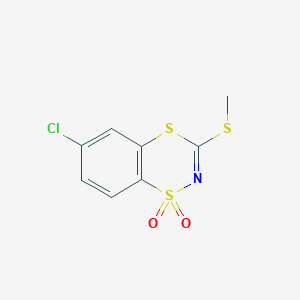
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
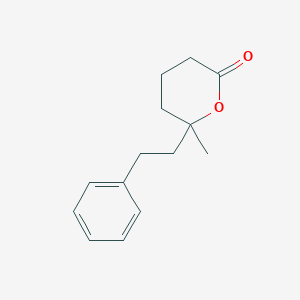
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
acetate](/img/structure/B14302318.png)
